molecular formula C29H33NO6S B2459450 Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 442553-53-9

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B2459450
CAS RN: 442553-53-9
M. Wt: 523.64
InChI Key: MFBCAYPMDGYBQP-UHFFFAOYSA-N
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Description

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. It was first synthesized in 2000 by a group of researchers at the University of California, San Francisco. Since then, HET0016 has been extensively studied for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on similar naphthofurans and their derivatives indicates a significant interest in their synthesis due to their potential antimicrobial properties. For example, Ravindra et al. (2008) focused on the synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, demonstrating the synthetic pathways that could be applicable for related compounds and their potential antimicrobial activities (Ravindra, Vagdevi, & Vaidya, 2008).

Chemical Transformations and Applications

Gribble et al. (2002) reported on efficient synthesis methods for 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, a process that highlights the manipulation of furan rings and sulfonyl groups, potentially relevant for synthesizing the compound (Gribble, Jiang, & Liu, 2002).

Studies on Sulfonamide and Furan Derivatives

The interest in sulfonamide and furan derivatives for various applications is underscored by the work of Takasuka et al. (1991), which explored the FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds, indicating the relevance of such structural features in biological activity (Takasuka, Yamakawa, & Ohtani, 1991).

Oxidation and Reduction Studies

Cameron and Hildyard (1967) investigated the oxidation and reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan, providing insights into the chemical behavior of naphthofuran derivatives under various conditions, which could be relevant for the chemical manipulation of the compound (Cameron & Hildyard, 1967).

properties

IUPAC Name

heptyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6S/c1-4-6-7-8-11-18-35-29(31)27-20(3)36-28-24-13-10-9-12-23(24)26(19-25(27)28)30-37(32,33)22-16-14-21(15-17-22)34-5-2/h9-10,12-17,19,30H,4-8,11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBCAYPMDGYBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate

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